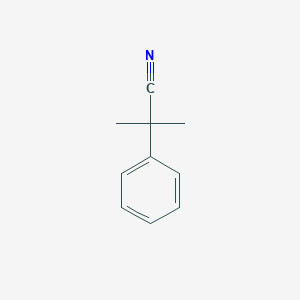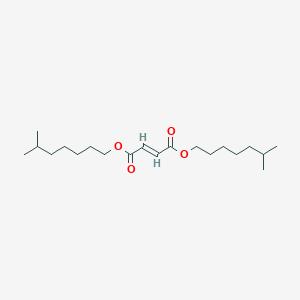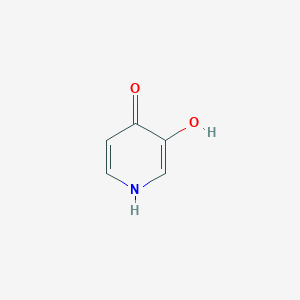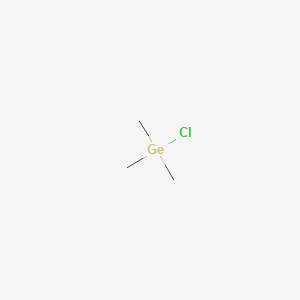
Trimethylchlorogermane
Overview
Description
Synthesis Analysis
The synthesis of trimethylchlorogermane involves chemical processes that yield this compound through the reaction of germanium tetrachloride and other precursors. Research has led to the development of various methods for its synthesis, aiming to improve yield and efficiency. Studies detail procedures that manipulate the reaction conditions to favor the formation of trimethylchlorogermane, with aluminum and gallium identified as effective catalysts in directing the reaction towards the preferential formation of this compound under optimum conditions (Zueva, Luk'yankina, & Ponomarenko, 1971).
Molecular Structure Analysis
The molecular structure of trimethylchlorogermane has been determined through gas-phase electron diffraction (GED) and theoretical calculations. It exhibits C-3v symmetry with staggered conformation for the methyl groups. The principal distances and angles have been accurately measured, providing detailed insights into its geometric configuration (Aarset & Page, 2004).
Chemical Reactions and Properties
Trimethylchlorogermane participates in various chemical reactions, including those that lead to the formation of organogermanium compounds and its involvement as a mechanism-based enzyme inactivator. Its reactivity has been explored in different contexts, revealing its potential in organic synthesis and biochemistry (Silverman & Vadnere, 1987).
Physical Properties Analysis
Studies have focused on the physical properties of trimethylchlorogermane, including its spectral characteristics. Microwave and rotational spectra analysis provide data on its ground state rotational constants and structural parameters, offering insights into its physical behavior and stability (Durig & Hellams, 1975).
Chemical Properties Analysis
The chemical properties of trimethylchlorogermane, such as vibrational spectra and normal modes, have been extensively studied. These investigations shed light on its force constants and support the assignment of its molecular structure, enhancing the understanding of its chemical behavior (Durig, Lau, Turner, & Bragin, 1969).
Scientific Research Applications
Trimethylchlorogermane, also known as Chlorotrimethylgermane or Trimethylgermanium chloride, is a chemical compound with the linear formula (CH3)3GeCl . It has a molecular weight of 153.20 .
-
Production of Other Germanium Compounds Trimethylchlorogermane is often used in the synthesis of other germanium compounds . For example, it can be used in the direct synthesis of methylbromogermanes and propyltrichlorogermane .
-
Chemical Industry In the chemical industry, Trimethylchlorogermane is used as a reagent for various chemical reactions . Its properties make it a valuable tool in the synthesis of a wide range of chemical products .
-
Research and Development Trimethylchlorogermane is used in research and development settings, particularly in the field of organic chemistry . It can be used to study the properties of germanium and its compounds .
-
Production of Other Germanium Compounds Trimethylchlorogermane is often used in the synthesis of other germanium compounds . For example, it can be used in the direct synthesis of methylbromogermanes and propyltrichlorogermane .
-
Chemical Industry In the chemical industry, Trimethylchlorogermane is used as a reagent for various chemical reactions . Its properties make it a valuable tool in the synthesis of a wide range of chemical products .
-
Research and Development Trimethylchlorogermane is used in research and development settings, particularly in the field of organic chemistry . It can be used to study the properties of germanium and its compounds .
-
Chemical Synthesis Trimethylchlorogermane is used in the synthesis of a variety of chemical compounds . It’s a valuable reagent in the chemical industry and is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
-
Material Science In material science, Trimethylchlorogermane is used in the production of germanium-containing materials . These materials have unique properties and are used in a variety of applications, including electronics and optics .
-
Electronics Industry Trimethylchlorogermane is used in the electronics industry for the production of semiconductors . Germanium is an important material in the production of transistors and other electronic components .
Safety And Hazards
Trimethylchlorogermane is classified as a highly flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and not breathing vapours .
properties
IUPAC Name |
chloro(trimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNZZCHSNOXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165155 | |
| Record name | Chlorotrimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorotrimethylgermane | |
CAS RN |
1529-47-1 | |
| Record name | Germane, chlorotrimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotrimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotrimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotrimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



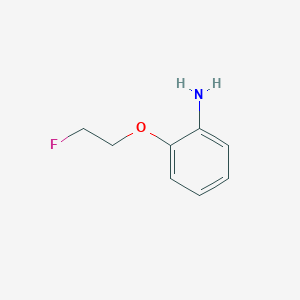
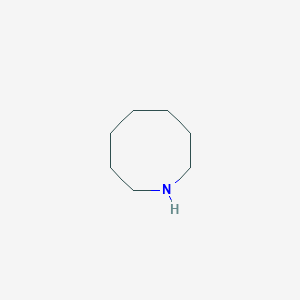

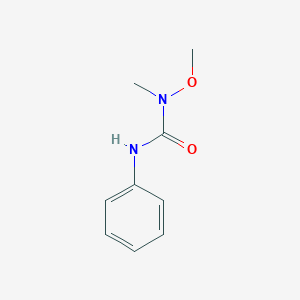
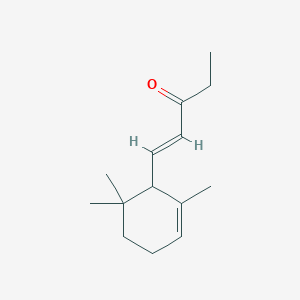
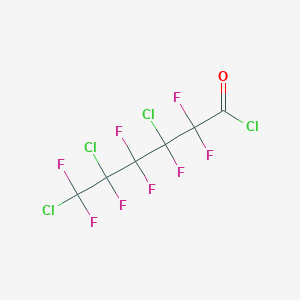

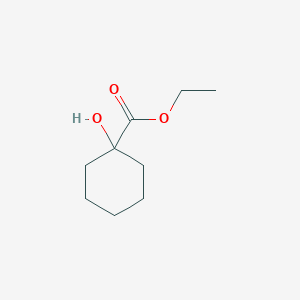
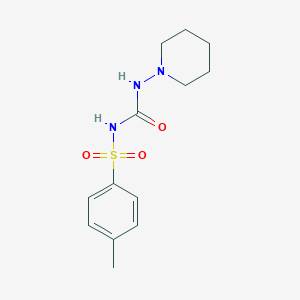
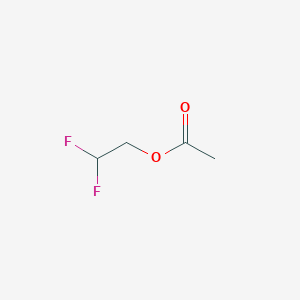
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
